4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromopyridine.
Formation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting from commercially available piperidine or its derivatives.
Coupling Reaction: The 3-bromopyridine is coupled with the piperidine intermediate using a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF).
Thiophene Substitution: The thiophene ring is introduced through a nucleophilic substitution reaction, where the piperidine intermediate reacts with a thiophene derivative under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes, due to its ability to form stable structures with metals.
Mechanism of Action
The mechanism of action of 4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-chloropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- 4-((3-fluoropyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- 4-((3-iodopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
Uniqueness
4-((3-bromopyridin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-12-3-1-7-17-14(12)21-11-5-8-19(9-6-11)15(20)18-13-4-2-10-22-13/h1-4,7,10-11H,5-6,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEZWPUMNZHUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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